N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}-4-fluorobenzamide
Overview
Description
N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H15ClFN3O3 and its molecular weight is 351.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.0785972 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : CHClNOF
- Molecular Weight : 273.69 g/mol
The presence of chlorine and fluorine atoms in its structure may contribute to its biological activity by influencing the compound's interaction with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer treatment by promoting apoptosis and cell cycle arrest in tumor cells. For instance, a related compound exhibited selectivity for HDAC3 with an IC value of 95.48 nM, demonstrating significant antitumor effects in vitro and in vivo models .
Antitumor Activity
A study focusing on a related benzamide derivative demonstrated potent antitumor activity. The compound exhibited an IC value of 1.30 μM against HepG2 liver cancer cells, which was significantly lower than that of the standard drug SAHA (17.25 μM). The mechanism involved the promotion of apoptosis and G2/M phase arrest in the cell cycle .
Enzyme Inhibition
This compound has been suggested to inhibit specific enzymes such as dihydrofolate reductase (DHFR). Inhibition of DHFR is crucial as it plays a significant role in nucleotide synthesis, which is vital for rapidly dividing cancer cells .
Case Studies
- In Vivo Studies : In xenograft models, related compounds have shown tumor growth inhibition rates around 48% compared to standard treatments. This highlights the potential efficacy of benzamide derivatives in clinical settings .
- Combination Therapy : Studies indicated that combining this compound with other chemotherapeutic agents like taxol enhanced anticancer activity, suggesting a synergistic effect that could be leveraged for improved treatment outcomes .
Data Table: Biological Activity Summary
Property | Value/Description |
---|---|
Chemical Structure | This compound |
IC (HepG2 Cells) | 1.30 μM |
HDAC3 Inhibition IC | 95.48 nM |
Tumor Growth Inhibition | 48% compared to control |
Synergistic Agents | Taxol, Camptothecin |
Properties
IUPAC Name |
N-[3-(2-chloro-6-nitroanilino)propyl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c17-13-3-1-4-14(21(23)24)15(13)19-9-2-10-20-16(22)11-5-7-12(18)8-6-11/h1,3-8,19H,2,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWAVAZIEXIJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCCNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.